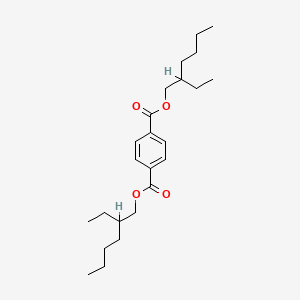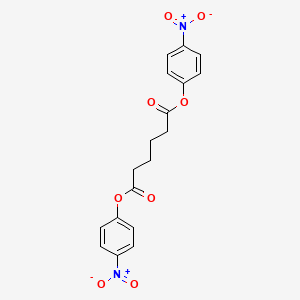
Ancarolol
Descripción general
Descripción
Ancarolol es un agente bloqueador beta-adrenérgico, comúnmente conocido como betabloqueante. Se utiliza principalmente en el tratamiento de afecciones cardiovasculares como la hipertensión y las arritmias. La estructura química de this compound se caracteriza por la presencia de un anillo de furano, lo que lo hace diferente entre los betabloqueantes .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Ancarolol se puede sintetizar mediante un proceso de múltiples pasos que implica la reacción de terc-butilamina con epiclorhidrina para formar un intermedio clave. Este intermedio luego se hace reaccionar con ácido 2-furancarboxílico para producir this compound. Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes como etanol o metanol para facilitar las reacciones .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes. El producto final se purifica utilizando técnicas como la cristalización y la cromatografía para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: Ancarolol sufre diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en derivados de alcohol.
Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de furano.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Se emplean nucleófilos como metóxido de sodio y terc-butóxido de potasio.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios alcoholes, cetonas y derivados sustituidos de this compound .
Aplicaciones Científicas De Investigación
Ancarolol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la actividad de bloqueo beta-adrenérgico y sus efectos en diferentes vías químicas.
Biología: Se investiga por sus efectos en las vías de señalización celular y las interacciones con los receptores.
Medicina: Se estudia por sus posibles efectos terapéuticos en el tratamiento de enfermedades cardiovasculares y su papel en la reducción de la presión arterial.
Mecanismo De Acción
Ancarolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, específicamente los receptores beta-1 y beta-2. Esta acción inhibe la unión de catecolaminas como la adrenalina y la noradrenalina, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial. Los objetivos moleculares incluyen los receptores beta-adrenérgicos ubicados en el corazón y el músculo liso vascular .
Compuestos Similares:
Atenolol: Otro bloqueador selectivo beta-1 utilizado para la hipertensión y la angina.
Nadolol: Un betabloqueante no selectivo utilizado para la hipertensión y las arritmias.
Propranolol: Un betabloqueante no selectivo con aplicaciones en el tratamiento de la hipertensión, la ansiedad y las migrañas
Singularidad de this compound: La estructura única de this compound, que presenta un anillo de furano, lo distingue de otros betabloqueantes. Esta diferencia estructural puede contribuir a su afinidad de unión específica y propiedades farmacocinéticas, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas específicas .
Comparación Con Compuestos Similares
Atenolol: Another beta-1 selective blocker used for hypertension and angina.
Nadolol: A nonselective beta-blocker used for hypertension and arrhythmias.
Propranolol: A nonselective beta-blocker with applications in treating hypertension, anxiety, and migraines
Uniqueness of Ancarolol: this compound’s unique structure, featuring a furan ring, distinguishes it from other beta-blockers. This structural difference may contribute to its specific binding affinity and pharmacokinetic properties, making it a valuable compound for targeted therapeutic applications .
Propiedades
IUPAC Name |
N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)19-11-13(21)12-24-15-8-5-4-7-14(15)20-17(22)16-9-6-10-23-16/h4-10,13,19,21H,11-12H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNQRFNEAHCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868379 | |
| Record name | N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75748-50-4 | |
| Record name | N-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75748-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ancarolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075748504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANCAROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00EED65INL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















